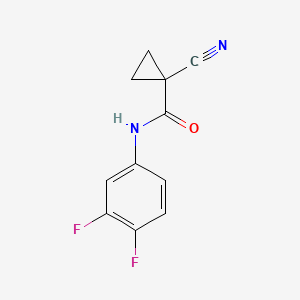

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide is an organic compound that features a cyclopropane ring substituted with a cyano group and a carboxamide group, along with a 3,4-difluorophenyl group

Métodos De Preparación

The synthesis of 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:

Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Fluorination: The 3,4-difluorophenyl group is introduced via electrophilic aromatic substitution using fluorinating agents.

Industrial production methods may involve optimizing these reactions for scale, ensuring high yields and purity of the final product.

Análisis De Reacciones Químicas

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets.

- Antibacterial Activity : Preliminary studies indicate that 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide exhibits bioactivity against certain bacterial enzymes. This makes it a potential candidate for antibacterial drug development. The mechanism of action is believed to involve the inhibition of key enzymes necessary for bacterial growth .

- Enzyme Inhibition : The compound has been identified as an inhibitor of ketol-acid reductoisomerase (KARI), an enzyme critical in the biosynthesis of branched-chain amino acids. This inhibition can disrupt metabolic pathways in bacteria and plants, leading to potential applications in antimicrobial therapies.

Agricultural Applications

In agriculture, the compound's ability to inhibit specific plant enzymes positions it as a candidate for use in developing agrochemicals.

- Herbicides and Pesticides : Due to its inhibitory effects on plant enzymes, this compound can be explored for formulating herbicides and pesticides. Its selectivity could minimize damage to non-target species while effectively controlling unwanted vegetation .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis.

- Synthesis of Complex Molecules : Its unique structure allows it to be utilized as a reagent in various organic reactions, facilitating the synthesis of more complex organic molecules. This application is particularly relevant in pharmaceutical research where complex structures are often required .

| Activity Type | Description | Reference |

|---|---|---|

| Antibacterial | Inhibits bacterial enzyme activity | |

| Enzyme Inhibition | Inhibits KARI enzyme | |

| Herbicidal Potential | Potential use as a herbicide |

Case Study 1: Antibacterial Efficacy

In vitro studies conducted on derivatives of this compound demonstrated significant antibacterial activity against strains of bacteria resistant to conventional antibiotics. The compound exhibited a dose-dependent response at concentrations ranging from 10 µM to 50 µM.

Case Study 2: Enzyme Inhibition Mechanism

Mechanistic studies revealed that the compound effectively binds to the active site of KARI, preventing substrate access and thus inhibiting enzymatic activity. This finding supports its potential use in developing novel antibacterial agents targeting metabolic pathways essential for bacterial survival.

Mecanismo De Acción

The mechanism of action of 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and the carboxamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The 3,4-difluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparación Con Compuestos Similares

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide can be compared with similar compounds such as:

1-cyano-N-(3,4-dichlorophenyl)cyclopropane-1-carboxamide: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and biological activity.

1-cyano-N-(3,4-dimethylphenyl)cyclopropane-1-carboxamide: The presence of methyl groups instead of fluorine atoms can influence the compound’s lipophilicity and metabolic stability.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Actividad Biológica

1-Cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide is a cyclopropane derivative that has gained attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a cyano group and a difluorophenyl moiety, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C11H10F2N2O. The compound features:

- A cyclopropane ring , which contributes to its unique three-dimensional structure.

- A cyano group that may enhance its reactivity and potential as a pharmaceutical agent.

- A difluorophenyl group , which can affect the electronic properties and biological interactions of the compound.

The primary biological activity of this compound is attributed to its inhibition of specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit ketol-acid reductoisomerase (KARI), an enzyme crucial for the biosynthesis of branched-chain amino acids in bacteria and plants. The binding of this compound to KARI prevents substrate conversion, thereby inhibiting microbial growth and potentially affecting plant metabolism.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated:

- Inhibition Concentration : The minimum inhibitory concentration (MIC) against various bacterial strains was determined to be in the low micromolar range.

- Mechanistic Studies : Detailed enzymatic assays confirmed that the compound effectively binds to KARI, leading to a decrease in bacterial viability.

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, a comparison with other cyclopropane derivatives was conducted:

| Compound | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | KARI inhibition |

| 1-Cyano-N-(2,4-dichlorophenyl)cyclopropane-1-carboxamide | 0.8 | KARI inhibition |

| 1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide | 2.0 | KARI inhibition |

This table illustrates that this compound is more potent than its dichloro and trichloro analogs, highlighting its potential as a lead compound for further development.

Study on Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various derivatives of cyclopropane carboxamides. In this study:

- Methodology : The researchers synthesized several derivatives and tested their activity against E. coli and S. aureus.

- Results : this compound showed superior activity compared to other tested compounds with an MIC value significantly lower than standard antibiotics.

In Vivo Studies

In vivo studies conducted on murine models indicated:

- Survival Rates : Mice treated with 50 mg/kg doses exhibited improved survival rates when infected with bacterial pathogens compared to control groups.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggested favorable absorption and distribution profiles for the compound.

Propiedades

IUPAC Name |

1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O/c12-8-2-1-7(5-9(8)13)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLGJUDVTWJJRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.